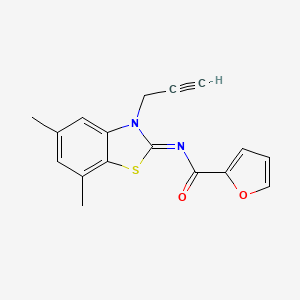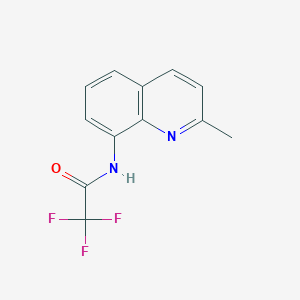
2,2,2-trifluoro-N-(2-methyl-8-quinolinyl)acetamide
説明
The compound "2,2,2-trifluoro-N-(2-methyl-8-quinolinyl)acetamide" is a fluorinated acetamide with a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are often explored for their therapeutic potential. The presence of a trifluoroacetamide group could imply increased metabolic stability and lipophilicity, potentially enhancing the compound's drug-like properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method involves the intramolecular cyclization of N-aryl cinnamides promoted by triflic anhydride in N,N-dimethyl trifluoroacetamide (DTA) under mild conditions . This method provides a facile and efficient route to polysubstituted quinolin-2(1H)-ones, which could be structurally related to the compound . Another approach is the Ugi four-component reaction followed by a copper-catalyzed tandem reaction, which allows for the rapid assembly of complex fused tricyclic scaffolds . Although these methods do not directly describe the synthesis of "2,2,2-trifluoro-N-(2-methyl-8-quinolinyl)acetamide," they offer insights into possible synthetic routes for related compounds.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the quinoline core, a bicyclic system consisting of a benzene ring fused to a pyridine ring. The substitution pattern on the quinoline ring can significantly affect the compound's biological activity and physicochemical properties. For instance, 2-(quinolin-4-yloxy)acetamides have shown potent in vitro activity against Mycobacterium tuberculosis . The specific substitution at the 2-methyl-8-position in the compound of interest may confer unique biological properties.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. For example, the trifluoroacetic acid has been used for the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-amino-quinolines via Claisen rearrangement . Additionally, 2-(trifluoromethyl)imidazoquinolines undergo hydrolysis in dilute sodium hydroxide to yield imidazoquinolines . These reactions highlight the reactivity of the quinoline ring system and its potential transformations, which could be relevant for the modification of "2,2,2-trifluoro-N-(2-methyl-8-quinolinyl)acetamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of a trifluoromethyl group typically increases the compound's lipophilicity and can improve its pharmacokinetic profile. The acetamide linkage is a common functional group in drug molecules, often contributing to the compound's solubility and stability. While the specific properties of "2,2,2-trifluoro-N-(2-methyl-8-quinolinyl)acetamide" are not detailed in the provided papers, the studies on related compounds suggest that it may possess favorable attributes for drug development .
科学的研究の応用
Material Science Applications
- Anion Coordination and Structural Orientation: Amide derivatives, such as those similar to 2,2,2-trifluoro-N-(2-methyl-8-quinolinyl)acetamide, have been studied for their unique spatial orientations which influence anion coordination. These orientations facilitate the self-assembly of molecules through weak interactions, leading to channel-like structures. This property is significant for the design of molecular materials with specific functions, including sensing and catalysis (Kalita & Baruah, 2010).
Medicinal Chemistry Applications
- Antiviral and Antiapoptotic Effects: Novel derivatives of 2,2,2-trifluoro-N-(2-methyl-8-quinolinyl)acetamide have shown significant antiviral and antiapoptotic effects, particularly in the context of Japanese encephalitis. These compounds exhibit a decrease in viral load and an increase in survival rates in infected models, highlighting their potential as therapeutic agents (Ghosh et al., 2008).
- Antitubercular Activity: Certain 2-(quinolin-4-yloxy)acetamide derivatives have demonstrated potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. These findings suggest their potential for developing new antitubercular therapies (Pissinate et al., 2016).
Chemical Engineering Applications
- Chemosensor Development: Derivatives based on 2,2,2-trifluoro-N-(2-methyl-8-quinolinyl)acetamide have been utilized in the development of chemosensors for metal ions. A notable application includes a highly selective chemosensor for monitoring zinc concentrations in living cells and aqueous solutions. This highlights the compound's utility in environmental monitoring and biological research (Park et al., 2015).
特性
IUPAC Name |
2,2,2-trifluoro-N-(2-methylquinolin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-7-5-6-8-3-2-4-9(10(8)16-7)17-11(18)12(13,14)15/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPXWXNHOKPRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C(F)(F)F)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(2-methyl-8-quinolinyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



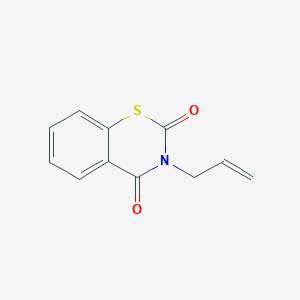

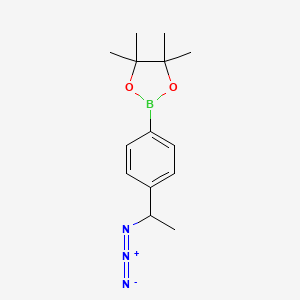
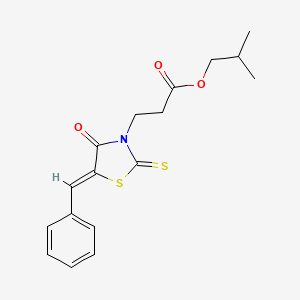
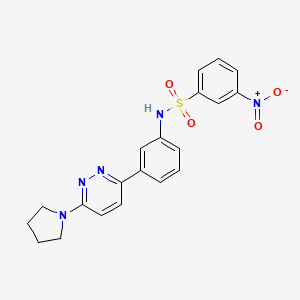

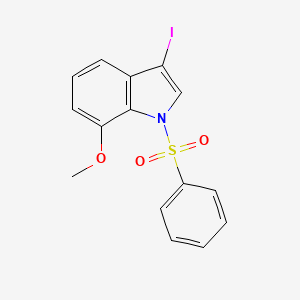
![N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517090.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2517091.png)
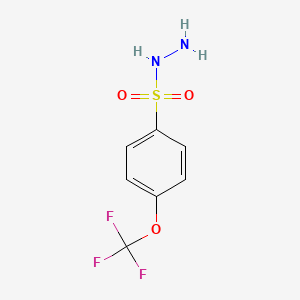
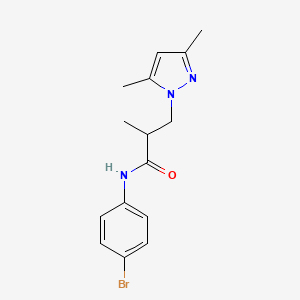
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

